

Physical and chemical properties of Fentin acetate

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Compound of Interest

Compound Name: Fentin acetate

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Fentin Acetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fentin acetate, an organotin compound with the chemical formula $(C_6H_5)_3SnO_2CCH_3$, has been historically utilized as a fungicide, molluscicide, and algicide.[1][2] Its primary application in agriculture was to control a range of fungal diseases, including early and late blight on potatoes and leaf spot diseases on sugar beet.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of **Fentin acetate**, detailed experimental protocols for their determination, and an exploration of its biochemical mechanism of action. All quantitative data are summarized in structured tables for ease of reference, and key processes are visualized using Graphviz diagrams.

Physicochemical Properties

Fentin acetate is a white, crystalline solid at room temperature.[1][3] A comprehensive summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties of Fentin Acetate

Property	Value	Reference(s)
Molecular Formula	C ₂₀ H ₁₈ O ₂ Sn	[2]
Molecular Weight	409.07 g/mol	[4]
Appearance	White crystalline solid	[1][3]
Melting Point	118-125 °C	[3][4][5][6][7]
Boiling Point	Decomposes above 60°C	[3]
Density	1.55 g/cm ³	[8]
Vapor Pressure	1.9 mPa at 20 °C	[8][9]

Table 2: Solubility and Partitioning Properties of Fentin Acetate

Property	Value	Conditions	Reference(s)
Water Solubility	9 mg/L	pH 5, 20 °C	[1]
28 mg/L	20 °C	[3][4]	
Solubility in Organic Solvents (g/L at 20 °C)	[1]		
Ethanol	22	[1]	
Ethyl acetate	82	[1]	
Dichloromethane	460	[1]	
Hexane	5	[1]	
Toluene	89	[1]	
Octanol-Water Partition Coefficient (log K _{ow})	3.43	[1][9]	

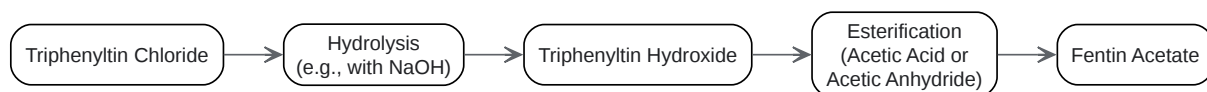
Table 3: Stability Profile of Fentin Acetate

Property	Description	Reference(s)
Thermal Stability	Stable at room temperature, but decomposition occurs on heating above 60°C.[3] At 90°C, no decomposition is detected, but at 150°C, 15% decomposes within three hours.[3]	[3]
Hydrolytic Stability	In the presence of water, it is almost completely hydrolyzed to triphenyltin hydroxide within eight hours at 20°C.[3] It is unstable in both acidic and alkaline conditions.[1]	[1][3]
Photochemical Stability	Decomposed by sunlight.[1]	[1]
Oxidative Stability	Decomposed by atmospheric oxygen.[1]	[1]

Synthesis of Fentin Acetate

Fentin acetate is commercially synthesized through a two-step process. The first step involves the hydrolysis of triphenyltin chloride to produce triphenyltin hydroxide. In the second step, the triphenyltin hydroxide is esterified with acetic acid or acetic anhydride to yield **Fentin acetate**.

[9]



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Caption: Synthesis workflow for **Fentin acetate**.

Experimental Protocols

This section outlines the detailed methodologies for determining the key physicochemical properties of **Fentin acetate**, based on internationally recognized guidelines.

Melting Point Determination (OECD 102)

Principle: The melting point is determined by heating a small, powdered sample in a capillary tube and observing the temperature range over which the substance melts.

Apparatus:

- Melting point apparatus (e.g., Thiele tube or automated instrument)
- Capillary tubes (sealed at one end)
- Calibrated thermometer or temperature sensor

Procedure:

- **Sample Preparation:** A small amount of finely powdered, dry **Fentin acetate** is introduced into a capillary tube to a height of 2-3 mm. The tube is tapped gently to pack the sample at the bottom.
- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus.
- **Heating:** The apparatus is heated at a steady rate of approximately 1-2 °C per minute.
- **Observation:** The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the last solid particle disappears is recorded as the final melting point.
- **Reporting:** The melting range is reported as the interval between the initial and final melting points.

Water Solubility Determination (OECD 105 - Flask Method)

Principle: A supersaturated solution of **Fentin acetate** in water is prepared and allowed to equilibrate. The concentration of the dissolved substance in the aqueous phase is then determined analytically.

Apparatus:

- Glass flasks with stoppers
- Constant temperature shaker or magnetic stirrer
- Centrifuge
- Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

- Preparation of Saturated Solution: An excess amount of **Fentin acetate** is added to a flask containing purified water.
- Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 20 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
- Phase Separation: The suspension is centrifuged at a high speed to separate the undissolved solid from the aqueous phase.
- Sampling and Analysis: A known volume of the clear supernatant is carefully removed and diluted appropriately. The concentration of **Fentin acetate** in the diluted sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection.
- Calculation: The water solubility is calculated from the measured concentration and the dilution factor.

Octanol-Water Partition Coefficient (log Kow) Determination (OECD 107 - Shake Flask Method)

Principle: The partition coefficient is determined by measuring the equilibrium concentration of **Fentin acetate** in both n-octanol and water after partitioning between the two immiscible phases.

Apparatus:

- Separatory funnels or glass tubes with screw caps
- Mechanical shaker
- Centrifuge
- Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

- Solvent Saturation: n-octanol is saturated with water, and water is saturated with n-octanol by shaking them together for 24 hours and allowing them to separate.
- Partitioning: A known volume of the **Fentin acetate** solution in either water-saturated n-octanol or octanol-saturated water is placed in a separatory funnel. The other phase is added to achieve a desired volume ratio.
- Equilibration: The funnel is shaken vigorously for a set period to allow for partitioning and then left to stand for phase separation. Centrifugation may be used to enhance separation.
- Analysis: The concentrations of **Fentin acetate** in both the n-octanol and water phases are determined by a suitable analytical method.
- Calculation: The partition coefficient (Kow) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the water phase. The result is typically expressed as its base-10 logarithm (log Kow).

Vapor Pressure Determination (OECD 104 - Gas Saturation Method)

Principle: A stream of inert gas is passed through or over the substance at a known flow rate, becoming saturated with its vapor. The amount of substance transported by the gas is determined, and the vapor pressure is calculated.

Apparatus:

- Saturation column or vessel containing **Fentin acetate**
- Inert gas supply (e.g., nitrogen) with flow control
- Trapping system (e.g., sorbent tubes)
- Thermostatic bath
- Analytical instrument for quantification (e.g., GC-MS)

Procedure:

- Apparatus Setup: The saturation column containing **Fentin acetate** is placed in a thermostatic bath to maintain a constant temperature.
- Saturation: A controlled flow of inert gas is passed through the saturation column for a measured period.
- Trapping: The vapor-saturated gas stream is passed through a trapping system to collect the **Fentin acetate**.
- Quantification: The amount of **Fentin acetate** collected in the trap is determined by a sensitive analytical method.
- Calculation: The vapor pressure is calculated using the ideal gas law and the measured mass of the substance, the volume of gas passed, and the temperature.

Hydrolysis Rate Determination (OECD 111)

Principle: The rate of hydrolysis of **Fentin acetate** is determined by measuring its concentration over time in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) and a constant temperature.

Apparatus:

- Sterile glass vessels
- Constant temperature incubator
- pH meter
- Analytical instrument for quantification (e.g., HPLC-UV)

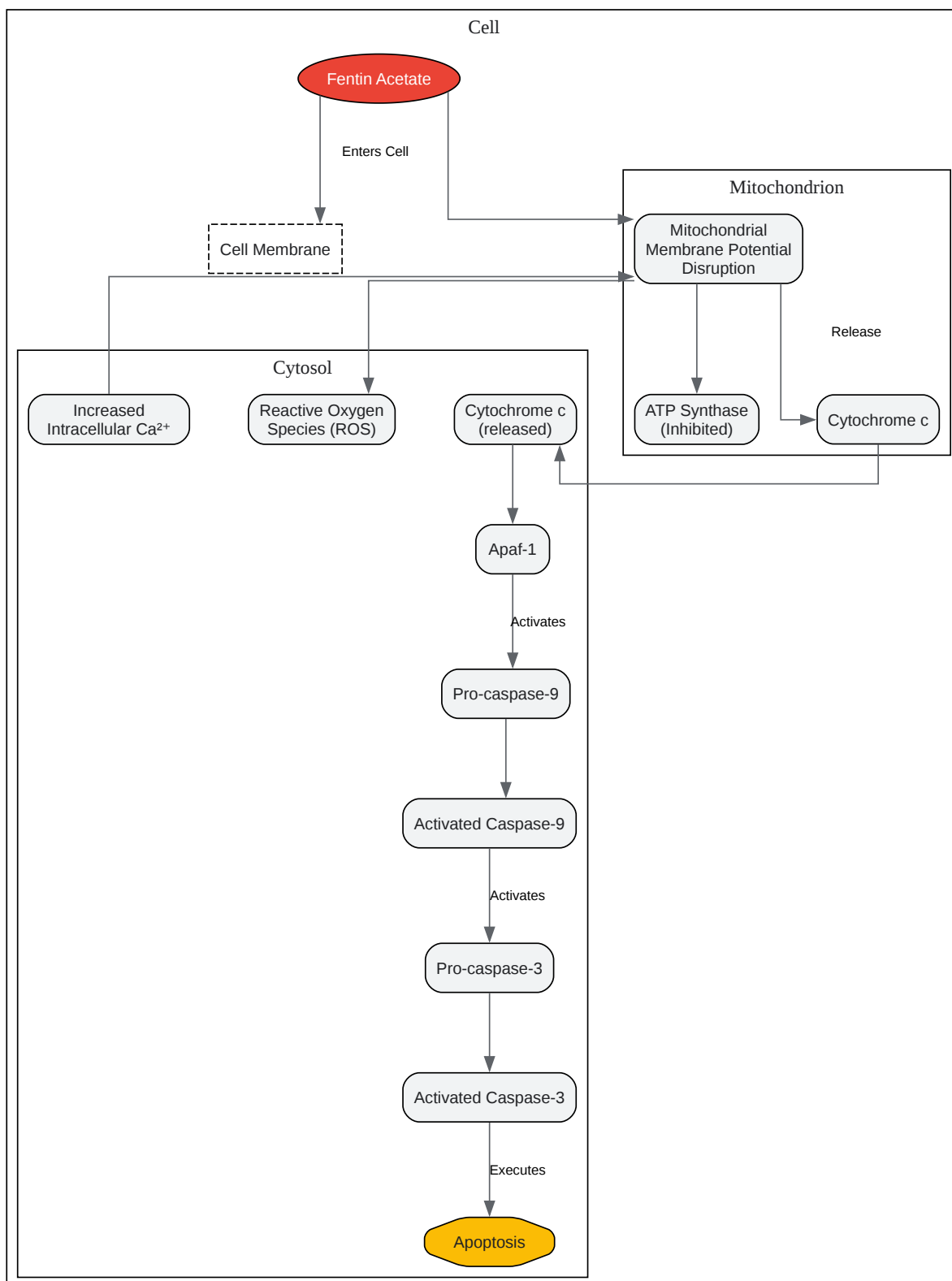
Procedure:

- **Solution Preparation:** Sterile aqueous buffer solutions at the desired pH values are prepared. A stock solution of **Fentin acetate** in a water-miscible solvent is prepared and added to the buffer solutions.
- **Incubation:** The test solutions are incubated in the dark at a constant temperature.
- **Sampling:** Aliquots are withdrawn at various time intervals.
- **Analysis:** The concentration of **Fentin acetate** remaining in each sample is determined by a suitable analytical method.
- **Calculation:** The rate of hydrolysis is determined by plotting the natural logarithm of the concentration versus time. The hydrolysis rate constant (k) is the negative of the slope of this line. The half-life ($t_{1/2}$) is calculated as $0.693/k$.

Mechanism of Action and Signaling Pathways

The primary mode of action of **Fentin acetate** as a fungicide is the inhibition of mitochondrial ATP synthase.[9] This disruption of oxidative phosphorylation leads to a depletion of cellular ATP, ultimately causing cell death in the target fungi.

In non-target organisms, including mammalian cells, organotin compounds like **Fentin acetate** are known to induce apoptosis (programmed cell death). The signaling pathway for this process is complex and involves multiple cellular components.



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Caption: Signaling pathway of **Fentin acetate**-induced apoptosis.

The proposed mechanism for **Fentin acetate**-induced apoptosis involves the following key steps:

- **Mitochondrial Dysfunction:** **Fentin acetate** disrupts the mitochondrial membrane potential and inhibits ATP synthase.
- **Oxidative Stress:** This disruption leads to the generation of reactive oxygen species (ROS).
- **Calcium Homeostasis Imbalance:** Intracellular calcium levels increase.
- **Cytochrome c Release:** The combination of mitochondrial damage and increased calcium triggers the release of cytochrome c from the mitochondria into the cytosol.
- **Apoptosome Formation and Caspase Activation:** In the cytosol, cytochrome c binds to Apaf-1, leading to the activation of caspase-9. Activated caspase-9 then activates the executioner caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of **Fentin acetate**, along with standardized experimental protocols for their determination. The data presented in a structured format allows for easy comparison and reference. The elucidation of its synthesis and the signaling pathway of its mechanism of action offers valuable insights for researchers in the fields of toxicology, environmental science, and drug development. The provided methodologies can serve as a practical resource for the characterization and analysis of this and similar organotin compounds.

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